methyl 5-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-9-carboxylate
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Overview
Description
Methyl 5-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-9-carboxylate is a chemical compound with the molecular formula C11H12N2O3 and a molecular weight of 220.23 g/mol . It belongs to the class of benzodiazepines, which are known for their wide range of pharmacological activities, including anxiolytic, anticonvulsant, and muscle relaxant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-9-carboxylate typically involves the condensation of an appropriate benzodiazepine precursor with methyl chloroformate under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature . The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
it is likely that large-scale synthesis would follow similar routes as laboratory-scale synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-9-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Substitution: Amines, alcohols; reactions are often conducted in the presence of a base such as triethylamine or pyridine.
Major Products Formed
Oxidation: N-oxides of the benzodiazepine ring.
Reduction: Reduced benzodiazepine derivatives.
Substitution: Various substituted benzodiazepine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-9-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 5-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-9-carboxylate involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system . By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and a calming effect . This mechanism is similar to that of other benzodiazepines, which are known to modulate GABAergic neurotransmission .
Comparison with Similar Compounds
Methyl 5-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-9-carboxylate can be compared with other benzodiazepine derivatives such as diazepam, lorazepam, and clonazepam . While these compounds share a similar core structure and mechanism of action, this compound may exhibit unique pharmacokinetic and pharmacodynamic properties . For example, it may have different binding affinities for the GABA receptor or varying metabolic pathways .
List of Similar Compounds
- Diazepam
- Lorazepam
- Clonazepam
- Alprazolam
- Midazolam
Properties
CAS No. |
2503208-70-4 |
---|---|
Molecular Formula |
C11H12N2O3 |
Molecular Weight |
220.2 |
Purity |
95 |
Origin of Product |
United States |
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